molecular formula C15H14N2O3 B11845990 2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide

Cat. No.: B11845990
M. Wt: 270.28 g/mol
InChI Key: WHKXROBPWNTYIX-YBEGLDIGSA-N
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Description

2-Hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide is a Schiff base derivative characterized by a 2-phenylacetamide core substituted with a hydroxy group at the α-position (C2) and a (Z)-configured 2-hydroxyphenylmethylideneamino group at the amide nitrogen.

Structurally, the compound’s Schiff base moiety distinguishes it from simpler phenylacetamide derivatives, enabling applications in coordination chemistry and medicinal chemistry. The Z-configuration of the imine group may influence its stereoelectronic properties, impacting reactivity and biological interactions.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)/b16-10-

InChI Key

WHKXROBPWNTYIX-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C\C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides and ethers.

Scientific Research Applications

2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer properties and its ability to chelate metal ions, which is useful in treating metal overload conditions.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to chelate metal ions disrupts metal-dependent biological processes, leading to therapeutic effects in conditions like cancer and metal overload.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity: The target compound’s Schiff base group (-N=CH-C6H4-OH) contrasts with sulfonyl (e.g., 2q, 2r) or alkyl (e.g., 4-nitrophenethyl) substituents in analogs. The cyclopentenyl substituent in compound 6b introduces steric constraints, favoring stereoselective synthesis via TiCl-mediated reductions .

Synthetic Yields and Methods :

  • Yields for phenylacetamide derivatives vary widely (34–78%), influenced by substituent complexity and reaction conditions. For example, TiCl-mediated reductions achieve 78% yield for compound 6b, while amidation reactions (e.g., Rip-D) yield 34% .
  • Phase-transfer catalysis (PTC), as used in benzylation of N-substituted 2-phenylacetamides, could be applicable to the target compound’s synthesis, though this remains speculative .

Physicochemical and Biological Properties: Solubility and Stability: The Schiff base in the target compound may confer lower hydrolytic stability compared to sulfonamide derivatives (2q, 2r) but higher metal-binding capacity .

Contrast with Deferasirox Isomers

Deferasirox isomers (1,2- and 1,3-triazole derivatives) share hydroxyphenyl motifs with the target compound but differ in core structure (triazole vs. acetamide) and molecular weight (373.37–401.42 vs. 270.29). These triazole derivatives are iron-chelating agents, highlighting how core heterocycles influence therapeutic utility .

Biological Activity

2-Hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide, a compound belonging to the phenylacetamide class, has garnered attention due to its potential biological activities. This article synthesizes existing research on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H15N2O3
  • Molecular Weight : 271.29 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of phenylacetamide, including 2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide, exhibit significant antibacterial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound was evaluated through its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results are summarized in Table 1.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
2-Hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamideEscherichia coli0.640.67
Staphylococcus aureus1.251.50
Pseudomonas aeruginosa5.006.00

These values indicate potent antibacterial properties, particularly against E. coli, with a notable post-antibiotic effect observed.

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial DNA topoisomerases, specifically the ParE enzyme. The inhibitory concentration (IC50) values for ParE were recorded as follows:

Compound IC50 (µg/mL)
2-Hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide0.27

This indicates a strong potential for this compound as a therapeutic agent against bacterial infections.

Study on Efficacy Against Biofilms

In a study examining the efficacy of this compound against biofilms formed by E. coli, it was found to significantly reduce biofilm formation compared to standard antibiotics such as ciprofloxacin and erythromycin. The selectivity index was calculated to be above 200, indicating low toxicity to mammalian cells while effectively targeting bacterial cells.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the phenyl ring and the amide linkage significantly affect the antibacterial activity of phenylacetamide derivatives. For instance, substituents at the para position on the phenyl ring enhanced activity due to increased electron-withdrawing effects.

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